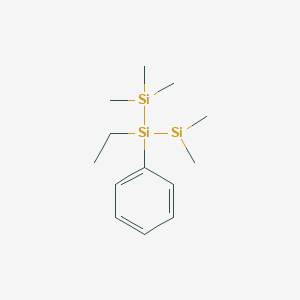
CID 78068268
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78068268” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78068268” typically involves a series of well-defined chemical reactions. The initial step often includes the reaction of specific aldehydes with primary amines under controlled conditions to form intermediate products. These intermediates are then subjected to further reactions, such as cyclization or condensation, to yield the final compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: The compound “CID 78068268” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to drive the reactions towards the desired products .
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
The compound “CID 78068268” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study molecular interactions and pathways. In medicine, “this compound” is investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes involved in disease processes. Industrially, it is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of “CID 78068268” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation. The compound’s effects are often mediated through binding to active sites or allosteric sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “CID 78068268” include other molecules with comparable functional groups or structural motifs. Examples include compounds with similar aldehyde or amine groups that undergo analogous reactions .
Uniqueness: What sets “this compound” apart from similar compounds is its specific reactivity and the unique products it forms under certain conditions. Its ability to interact with particular molecular targets also distinguishes it from other compounds, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H25Si3 |
|---|---|
Molekulargewicht |
265.59 g/mol |
InChI |
InChI=1S/C13H25Si3/c1-7-16(14(2)3,15(4,5)6)13-11-9-8-10-12-13/h8-12H,7H2,1-6H3 |
InChI-Schlüssel |
SIFIJYSYOWNVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


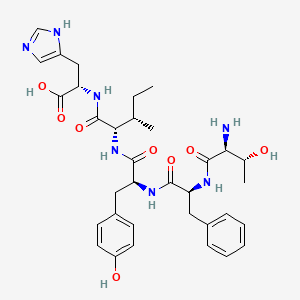
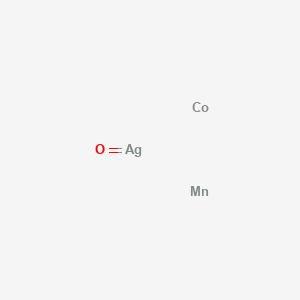

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
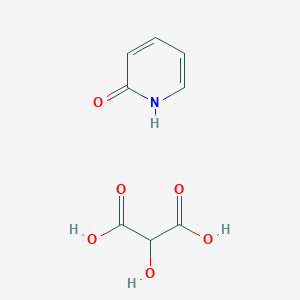
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
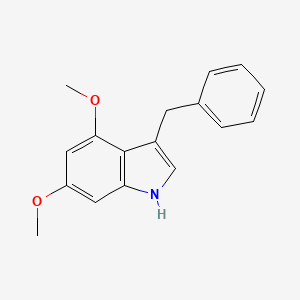
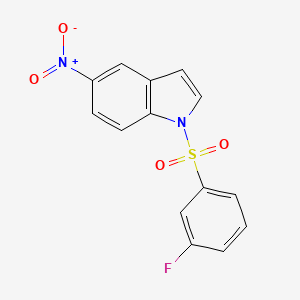
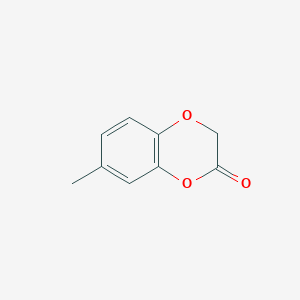

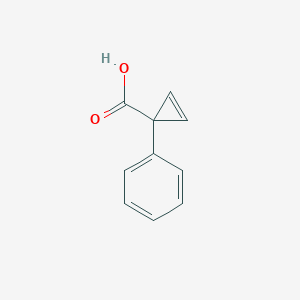
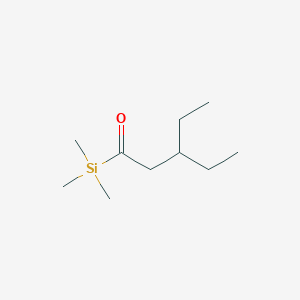
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
